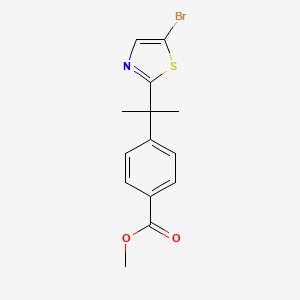
2-Chloro-4-(difluoromethoxy)-1-methylbenzene
Descripción general
Descripción
2-Chloro-4-(difluoromethoxy)-1-methylbenzene, also known as 4-Difluoromethoxy-1-methyl-2-chlorobenzene or 2-Chloro-4-(difluoromethoxy)benzene, is an organic compound found in a variety of industrial, medical and research applications. It is a colorless, volatile liquid with a pungent odor. It is used in the synthesis of pharmaceuticals, dyes, and pesticides. It is also used as a solvent in the production of paints, coatings, and inks.
Mecanismo De Acción
2-Chloro-4-(difluoromethoxy)-1-methylbenzene acts as a catalyst in the synthesis of a variety of heterocyclic compounds. It is believed to act as a nucleophile and reacts with the electrophilic carbon atom of the substrate to form a covalent bond. The reaction is believed to proceed through a series of intermediate steps, with the final product being the desired heterocyclic compound.
Biochemical and Physiological Effects
2-Chloro-4-(difluoromethoxy)-1-methylbenzene has not been found to have any adverse biochemical or physiological effects. In laboratory studies, it has been found to be non-toxic and non-irritant to the skin and eyes. It has also been found to be non-mutagenic and non-carcinogenic.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-Chloro-4-(difluoromethoxy)-1-methylbenzene has several advantages for use in laboratory experiments. It is a relatively inexpensive reagent, and is readily available from chemical suppliers. It is also a relatively non-toxic and non-irritant compound, making it safe to handle in the laboratory. Its low volatility also makes it suitable for use in closed systems.
However, there are some limitations to its use in laboratory experiments. It is a relatively reactive compound, and can react with other compounds in the reaction mixture, leading to undesired side reactions. It is also a volatile compound, and can rapidly evaporate from solution, leading to losses of the reagent.
Direcciones Futuras
Future research on 2-Chloro-4-(difluoromethoxy)-1-methylbenzene could focus on developing new synthetic methods for its preparation. Additionally, further research could be conducted on its mechanism of action and its potential applications in the synthesis of other compounds. Additionally, further research could be conducted on its potential toxicity and its potential for use in medical applications. Finally, further research could be conducted on the potential use of 2-Chloro-4-(difluoromethoxy)-1-methylbenzene as a solvent or catalyst in other industrial processes.
Aplicaciones Científicas De Investigación
2-Chloro-4-(difluoromethoxy)-1-methylbenzene has a wide range of scientific research applications. It has been used in the synthesis of a variety of pharmaceuticals, dyes, and pesticides. It is also used as a solvent in the production of paints, coatings, and inks. It has been used in the synthesis of a variety of heterocyclic compounds, including pyridine, quinoline, and thiophene. It has also been used as a starting material in the synthesis of a variety of fluorinated compounds, including fluorinated polymers, fluorinated surfactants, and fluorinated polyols.
Propiedades
IUPAC Name |
2-chloro-4-(difluoromethoxy)-1-methylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClF2O/c1-5-2-3-6(4-7(5)9)12-8(10)11/h2-4,8H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSMOYJYWQCSLRE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)OC(F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClF2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















![tert-butyl N-[2-(oxiran-2-yl)ethyl]carbamate](/img/structure/B1397095.png)